(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Construction of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) demonstrates the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing intermolecular [2+2]-photocycloaddition, which could serve as a basis for developing novel neurological drugs (Petz, Allmendinger, Mayer, & Wanner, 2019).
Efficient Synthesis of eta2-pyridine Complex : Research by Harrison et al. (2008) on synthesizing a pyridine borane complex highlights the chemical versatility and reactivity of indole-derived compounds in forming complexes that could be explored for catalytic or synthetic applications (Harrison, Welch, Nichols-Nielander, Sabat, Myers, & Harman, 2008).
A Convenient Approach to Diastereomerically Pure Pyrrolidin-2-ones : The work by Galeazzi et al. (1996) on the oxidative cyclization of N-(2-alken-1-yl)amides highlights a methodology for producing biologically active amino acids, showcasing the compound's utility in synthesizing complex molecules with potential pharmacological properties (Galeazzi, Mobbili, & Orena, 1996).
Ab initio Hartree-Fock Investigation : A study by Ramek and Tomić (2001) on 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid compares its structure and properties with those of 3-indole acetic acid derivatives, suggesting its relevance in understanding plant growth hormones and possibly designing molecules mimicking or modulating plant growth processes (Ramek & Tomić, 2001).
Biological Activity and Application
Anticancer Activity Investigation : Kumar et al. (2013) demonstrate the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, indicating the compound's potential as a scaffold for developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Synthesis of Spiro[indoline-3,1'-pyrrolizines] : Research by Huang et al. (2019) on the synthesis of spiro compounds via three-component reactions highlights the compound's use in creating complex molecular architectures with potential for biological screening and drug discovery (Huang, Fang, Huang, Sun, & Yan, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFIAZABDJRIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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